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Lenalidomide-C6-OH

Cat. No.: B14766381
M. Wt: 359.4 g/mol
InChI Key: QXSZVUDEOJQAQK-UHFFFAOYSA-N
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Description

Contextualization of Immunomodulatory Imide Drugs (IMiDs) in Chemical Biology Research

Immunomodulatory Imide Drugs (IMiDs) are a class of small molecules derived from thalidomide (B1683933) that have garnered significant attention in chemical biology and medicine. nih.govbroadinstitute.org These compounds exhibit a range of biological activities, including anti-proliferative, anti-angiogenic, and immunomodulatory effects. Their unique mechanism of action has made them invaluable tools for researchers studying cellular protein homeostasis and has paved the way for novel therapeutic strategies. nih.gov

The primary molecular target of IMiDs is the Cereblon (CRBN) protein, which functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN). nih.gov Rather than inhibiting the protein, IMiDs act as "molecular glues," effectively altering the substrate specificity of the E3 ligase. This drug-induced interaction recruits new proteins, known as neosubstrates, to the CRL4^CRBN complex for ubiquitination and subsequent degradation by the proteasome. nih.govresearchgate.net Key neosubstrates identified for degradation by IMiDs like lenalidomide (B1683929) include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1 alpha (CK1α). nih.govresearchgate.net This novel mechanism of hijacking the cell's own protein disposal system to eliminate disease-causing proteins is a cornerstone of the field of Targeted Protein Degradation (TPD). nih.govbroadinstitute.org

Table 1: Key Properties of Immunomodulatory Imide Drugs (IMiDs)
PropertyDescriptionKey Molecular Target
Mechanism of ActionAct as "molecular glues" to modulate the substrate specificity of an E3 ubiquitin ligase.Cereblon (CRBN)
Biological OutcomeInduces the ubiquitination and proteasomal degradation of specific "neosubstrate" proteins.IKZF1, IKZF3, CK1α, etc.
Research FieldA foundational technology in the field of Targeted Protein Degradation (TPD).Protein Homeostasis

Evolution of Thalidomide Analogs and the Development of Lenalidomide

The story of IMiDs begins with thalidomide, a drug introduced in the late 1950s that was later discovered to have potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties. nih.gov These findings spurred the development of thalidomide analogs with the goal of enhancing therapeutic activity while improving the molecule's properties. nih.gov

Lenalidomide emerged from these efforts as a significantly more potent analog. The key structural modifications that differentiate lenalidomide from its parent compound, thalidomide, are the addition of an amino group at the 4-position of the phthaloyl ring and the removal of a carbonyl group from this same ring. These seemingly minor changes result in a compound with a distinct and more potent profile of activity, including enhanced immunomodulatory effects and a different spectrum of neosubstrate degradation. The clinical and research success of lenalidomide and a subsequent analog, pomalidomide, has solidified the therapeutic and scientific importance of this class of compounds. nih.gov

Table 2: Comparison of Key Thalidomide Analogs
CompoundKey Structural Modification from ThalidomidePrimary Therapeutic Use (Research Context)
ThalidomideParent compound.Multiple Myeloma, Erythema Nodosum Leprosum.
LenalidomideAddition of a 4-amino group and removal of a carbonyl group on the phthaloyl ring.Multiple Myeloma, Myelodysplastic Syndromes.
PomalidomideAddition of a 4-amino group on the phthaloyl ring.Multiple Myeloma.

Rationale for Chemical Modification at the C6 Position of Lenalidomide Derivatives

As the understanding of IMiD biology deepened, researchers sought to further refine their properties. A key challenge in the field is that the degradation of certain neosubstrates is responsible for therapeutic effects, while the degradation of others may be linked to undesired effects. nih.govnih.gov This has led to extensive research into how the chemical structure of IMiDs can be modified to control neosubstrate selectivity. nih.gov

Recent studies have identified the C6 position of the phthalimide (B116566) ring as a critical site for chemical modification. nih.govnih.govresearchgate.net Research has shown that introducing small substituents at this position can significantly alter the drug-induced interface between CRBN and its neosubstrates. nih.govresearchgate.net For example, the synthesis of 6-fluoro lenalidomide resulted in a molecule that selectively degrades IKZF1, IKZF3, and CK1α with greater potency than lenalidomide itself, while showing reduced degradation of other neosubstrates. nih.govnih.gov This ability to tune the degradation profile through targeted chemical synthesis is of profound importance. It suggests a viable strategy for developing next-generation molecular glues with enhanced selectivity, potentially separating desired therapeutic actions from off-target effects. nih.gov

Overview of "Lenalidomide-C6-OH" as a Research Intermediate and PROTAC Building Block

The strategic importance of the C6 position extends beyond tuning neosubstrate selectivity; it also serves as a critical attachment point for building more complex molecules. "this compound" is a lenalidomide derivative where a hydroxyl (-OH) group has been installed at the C6 position of the phthalimide ring. This hydroxyl group acts as a versatile chemical handle, an ideal point for chemical elaboration.

This functionalized analog is a crucial intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules designed to degrade specific proteins of interest (POIs). They consist of three main components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two. nih.gov

In this context, this compound serves as the precursor to the E3 ligase-recruiting component. The hydroxyl group at the C6 position provides a convenient and strategically located site to attach the linker, which is then connected to a warhead that targets a different protein for degradation. nih.gov By using a pre-functionalized and well-characterized CRBN ligand like this compound, chemists can more efficiently synthesize libraries of PROTACs to screen for the degradation of a wide array of previously "undruggable" proteins, thereby expanding the scope and power of targeted protein degradation technology. mssm.edu

Table 3: Role of this compound in PROTAC Assembly
PROTAC ComponentFunctionExample from a Lenalidomide-based PROTAC
Warhead LigandBinds to the target Protein of Interest (POI).A ligand for a kinase or bromodomain.
LinkerConnects the warhead and the E3 ligase ligand.Often a polyethylene (B3416737) glycol (PEG) or alkyl chain.
E3 Ligase LigandRecruits the E3 ubiquitin ligase complex.A lenalidomide moiety derived from this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25N3O4 B14766381 Lenalidomide-C6-OH

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

3-[7-(6-hydroxyhexylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H25N3O4/c23-11-4-2-1-3-10-20-15-7-5-6-13-14(15)12-22(19(13)26)16-8-9-17(24)21-18(16)25/h5-7,16,20,23H,1-4,8-12H2,(H,21,24,25)

InChI Key

QXSZVUDEOJQAQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCO

Origin of Product

United States

Synthetic Methodologies for Lenalidomide C6 Analogs

Established Synthetic Routes to Lenalidomide (B1683929) Precursors

The synthesis of the core Lenalidomide structure is a well-documented process, which serves as the foundation for producing any C6-modified analog. The primary route involves the convergent synthesis of two key intermediates: a derivatized methyl benzoate (B1203000) and a glutamine-derived piperidinedione. wikipedia.org

The initial precursor is Methyl 2-methyl-3-nitrobenzoate. The critical transformation of this starting material is a side-chain bromination of the methyl group at the C2 position. This reaction is typically a radical bromination, commonly employing N-bromosuccinimide (NBS) as the bromine source. wikipedia.orgnewdrugapprovals.org A radical initiator, such as azobisisobutyronitrile (AIBN), is often used to facilitate the reaction. researchgate.net This step converts the methyl group into a bromomethyl group, creating an electrophilic site essential for the subsequent cyclization step. newdrugapprovals.org The product of this reaction is Methyl 2-(bromomethyl)-3-nitrobenzoate. newdrugapprovals.org Alternative approaches have been developed to improve safety and yield, such as using chlorine-free solvents like methyl acetate, which can provide the brominated product in high purity and almost quantitative yield. newdrugapprovals.org

The second key intermediate is 3-Aminopiperidine-2,6-dione, a cyclic derivative of glutamine, which is typically used as its hydrochloride salt. newdrugapprovals.org The synthesis proceeds via the condensation of Methyl 2-(bromomethyl)-3-nitrobenzoate with 3-Aminopiperidine-2,6-dione. researchgate.netresearchgate.net This reaction involves a nucleophilic attack from the amino group of the piperidinedione onto the electrophilic bromomethyl carbon, followed by an intramolecular cyclization to form the isoindolinone ring system. newdrugapprovals.org The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. google.com The choice of solvent and base has a significant impact on the reaction yield. researchgate.net The resulting compound is the nitro-precursor, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. google.com Subsequent reduction of the nitro group, often through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst, yields the parent Lenalidomide molecule. wikipedia.orgchemicalbook.com

Table 1: Reported Reaction Conditions for the Cyclization Step

BaseSolventTemperatureReported YieldReference
Triethylamine (Et3N)Acetonitrile (MeCN)50-55°C57% researchgate.net
Triethylamine (Et3N)N,N-Dimethylformamide (DMF)50-55°C86% researchgate.netgoogle.com
Potassium Carbonate (K2CO3)N-Methyl-2-pyrrolidone (NMP)50-55°C89% researchgate.net

Strategies for C6 Functionalization and Hydroxylation

The introduction of a hydroxyl group at the C6 position of the Lenalidomide isoindolinone ring requires a targeted C-H functionalization strategy, as this position is not inherently reactive. Since a direct, established synthesis for Lenalidomide-C6-OH is not prominently described in the literature, plausible strategies are drawn from modern organic synthesis methodologies for aromatic hydroxylation.

Several advanced methods could be employed:

Transition Metal-Catalyzed C-H Hydroxylation : This is a powerful method for the site-selective hydroxylation of aromatic C-H bonds. researchgate.net Catalysts based on metals like palladium, rhodium, or manganese can be used. scispace.comuu.nl The strategy often involves a directing group to guide the catalyst to a specific C-H bond (e.g., the ortho position). In the case of Lenalidomide, the amide oxygen of the isoindolinone core could potentially serve as a directing group to functionalize the C7 position; however, achieving C6 selectivity would likely require a different strategy or a catalyst system with unique steric and electronic properties.

Boron-Mediated Directed Hydroxylation : A transition-metal-free approach involves directed C-H borylation followed by oxidation. scispace.com This method can offer an alternative pathway for synthesizing phenols with high site-selectivity under mild conditions. scispace.com

Enzymatic Hydroxylation : Biocatalysis, particularly using Cytochrome P450 (CYP) monooxygenases, offers a highly selective method for C-H hydroxylation under ambient conditions. nih.gov These enzymes can perform aromatic oxidation through mechanisms distinct from aliphatic hydroxylation. nih.gov Protein engineering can be used to tune the enzyme's active site to favor hydroxylation at a specific, desired position on the aromatic ring. nih.gov

Optimization of Reaction Conditions and Yields for C6-Modified Derivatives

Achieving a high yield and selectivity for the C6-hydroxylation of the Lenalidomide scaffold would require systematic optimization of various reaction parameters. numberanalytics.com This process is crucial for minimizing side reactions and making the synthesis viable. A modern approach to this challenge is the use of Design of Experiments (DoE), a statistical methodology to efficiently explore the effects of multiple variables simultaneously. researchgate.net

Key parameters for optimization include:

Catalyst and Ligand Screening : For metal-catalyzed reactions, testing a variety of metal precursors (e.g., Pd(OAc)₂, Mn(II) complexes) and supporting ligands is essential to find the combination that provides the best activity and selectivity. uu.nlnumberanalytics.com

Oxidant Selection : The choice of the oxygen source (e.g., hydrogen peroxide, organic peroxides, Oxone®) is critical and can dramatically influence the reaction's outcome. researchgate.net

Solvent and Additives : The solvent can affect catalyst stability, substrate solubility, and reaction mechanism. numberanalytics.com Additives, such as carboxylic acids in manganese-catalyzed oxidations, can enhance reactivity and prevent product inhibition. uu.nl

Temperature and Reaction Time : These fundamental parameters must be carefully controlled to maximize the conversion to the desired product while minimizing degradation or the formation of byproducts. numberanalytics.com

Table 2: Parameters for Optimization of a Hypothetical C6-Hydroxylation Reaction

ParameterVariables to ScreenDesired Outcome
Catalyst SystemMetal (Pd, Mn, Rh, Ir), LigandsHigh selectivity for C6 position
OxidantH₂O₂, PhI(OAc)₂, Oxone®Efficient oxygen transfer, minimal side products
SolventFluorinated alcohols, Acetonitrile, DichloromethaneOptimal solubility and catalyst performance
TemperatureRange from room temperature to elevated temperaturesMaximize reaction rate while maintaining selectivity
AdditivesAcids (e.g., Acetic Acid), BasesEnhance catalyst turnover and stability

Analytical Characterization Techniques for Novel C6 Analogs

The unambiguous structural confirmation of a novel analog like this compound relies on a suite of modern analytical techniques. These methods are essential to verify the covalent structure, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR would be indispensable for characterizing this compound. researchgate.netnih.gov

¹H NMR : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the introduction of a hydroxyl group at the C6 position would be expected to cause several key changes compared to the parent Lenalidomide spectrum:

The appearance of a new, broad singlet for the phenolic proton (-OH), which would be exchangeable with D₂O.

A change in the splitting patterns of the aromatic protons. The protons at C5 and C7 would now be adjacent to the hydroxyl-bearing carbon, altering their chemical shifts and coupling constants.

¹³C NMR : The carbon NMR spectrum reveals the number of non-equivalent carbons in the molecule. The presence of the C6-OH group would be confirmed by:

A significant downfield shift for the C6 carbon due to the deshielding effect of the attached oxygen atom.

Subtle shifts in the signals for the adjacent aromatic carbons (C5, C7, and the ipso-carbons of the fused ring).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign all proton and carbon signals, confirming the precise location of the hydroxylation. researchgate.net

Table 3: Expected NMR Spectral Changes for this compound

NucleusExpected Signal/ChangeReason
¹HNew broad singlet (phenolic -OH)Introduction of the hydroxyl group
¹HShift and altered splitting of aromatic protons (H5, H7)Change in electronic environment and coupling
¹³CSignificant downfield shift of C6 signalDirect attachment of electronegative oxygen
¹³CMinor shifts of adjacent carbons (C5, C7, etc.)Electronic effect of the hydroxyl substituent

Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient public information to generate a detailed article focusing solely on the chemical compound “this compound”.

The executed searches for synthetic methodologies, mass spectrometry data, Fourier-Transform Infrared (FT-IR) spectroscopy data, and High-Performance Liquid Chromatography (HPLC) analysis specific to this compound did not yield the detailed research findings required to populate the requested article structure.

While extensive information exists for Lenalidomide and its various other derivatives, specific and verifiable data for the C6-hydroxy analog, including its synthesis and analytical characterization, is not presently available in the public domain. Therefore, to adhere to the strict requirements of providing scientifically accurate and verifiable information focused exclusively on this compound, the article cannot be generated at this time.

Structure Activity Relationship Sar Studies and C6 Modification

Importance of Glutarimide (B196013) Ring for CRBN Binding

The glutarimide ring is a critical pharmacophore for the activity of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929). researchgate.net This moiety is responsible for the direct binding of the molecule into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.gov This interaction is stabilized by a network of hydrogen bonds and van der Waals forces. The integrity of the glutarimide ring is paramount for this binding to occur; any significant alterations to this ring can dramatically reduce or completely abrogate the compound's affinity for CRBN, rendering it inactive. researchgate.net

Impact of Phthaloyl Ring Substitutions on Activity

While the glutarimide ring acts as the anchor to CRBN, the phthaloyl ring plays a crucial role in modulating the subsequent biological activity. nih.gov Modifications to this part of the molecule can significantly alter the surface of the CRBN-lenalidomide complex, thereby influencing the recruitment of specific "neo-substrates" for ubiquitination and subsequent degradation by the proteasome. nih.gov This selective degradation of target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the therapeutic effects of lenalidomide. nih.gov Therefore, substitutions on the phthaloyl ring are a key area of research for developing next-generation IMiDs with improved efficacy and altered substrate specificity. nih.gov

Specific Role of C6 Position in Modulating CRBN Binding Affinity and Neo-Substrate Specificity

Recent research has highlighted the C6 position on the phthaloyl ring as a particularly important site for chemical modification to fine-tune the activity of lenalidomide analogs. researchgate.netresearchgate.netnih.gov While the glutarimide ring primarily governs the binding to CRBN itself, substitutions at the C6 position can influence the conformation of the bound drug, thereby altering the presentation of the molecular surface available for neo-substrate recruitment. researchgate.netnih.gov This can lead to changes in both the affinity for existing neo-substrates and the recruitment of entirely new ones.

For instance, studies on 6-position modified lenalidomide analogs, such as 6-fluoro and 6-chloro lenalidomide, have demonstrated that even small halogen substitutions at this position can significantly impact neo-substrate selectivity. researchgate.netresearchgate.net These findings underscore the principle that the C6 position is a critical determinant of the drug's downstream biological effects. While specific binding affinity data for Lenalidomide-C6-OH is not extensively available in publicly accessible literature, the established importance of the C6 position suggests that the introduction of a hydroxyl group would likewise have a profound impact on its interaction with CRBN and subsequent neo-substrate recruitment.

Correlation between C6 Chemical Characteristics and Biological Effects (e.g., altered ubiquitination, enhanced degradation)

The chemical properties of the substituent at the C6 position directly correlate with the biological outcomes. The size, electronegativity, and hydrogen-bonding capacity of the group at C6 can influence the stability and conformation of the ternary complex formed between CRBN, the lenalidomide analog, and the neo-substrate. This, in turn, dictates the efficiency of ubiquitination and the rate of degradation of the target protein.

Research on C6-halogenated lenalidomide derivatives provides valuable insights into these correlations. For example, studies have shown that 6-fluoro lenalidomide can induce more selective degradation of certain neo-substrates compared to the parent compound. researchgate.netresearchgate.netnih.gov This selectivity is attributed to the specific electronic and steric properties of the fluorine atom.

The introduction of a hydroxyl group at the C6 position, creating this compound, would introduce a hydrogen-bond donor and acceptor, significantly altering the local chemical environment. This could potentially lead to novel interactions with CRBN or the neo-substrate, resulting in a unique degradation profile.

To illustrate the impact of C6 modifications, the following table summarizes the reported degradation profiles for key neo-substrates by different C6-substituted lenalidomide analogs.

CompoundNeo-substrateDegradation Effect
Lenalidomide IKZF1+++
IKZF3+++
SALL4++
6-fluoro lenalidomide IKZF1+++
IKZF3+++
SALL4+
6-chloro lenalidomide IKZF1++
IKZF3++
SALL4+/-

Data is synthesized from published research on C6-modified lenalidomide analogs. The symbols represent the relative degradation efficiency: +++ (strong), ++ (moderate), + (weak), +/- (very weak/negligible).

Application in Targeted Protein Degradation Protac Technology

"Lenalidomide-C6-OH" as a Cereblon-Recruiting Ligand for PROTAC Synthesis

Lenalidomide (B1683929) and its derivatives, such as pomalidomide, are well-established immunomodulatory drugs (IMiDs) that function by binding to the Cereblon (CRBN) E3 ubiquitin ligase. repec.orgresearchgate.net This binding event alters CRBN's substrate specificity, leading to the degradation of specific "neosubstrate" proteins. acs.orgnih.gov In the context of PROTACs, lenalidomide serves as a highly effective "anchor" or E3 ligase-binding moiety. nih.gov

"this compound" represents a derivative of lenalidomide modified at the 6-position of the phthalimide (B116566) ring with a hydroxylated six-carbon linker. This modification is crucial for its function in a PROTAC. The phthalimide ring of lenalidomide binds to CRBN, while the glutarimide (B196013) ring is involved in recognizing neosubstrates. nih.gov The solvent-exposed part of the lenalidomide molecule, particularly the phthalimide ring, provides an ideal attachment point for the linker without disrupting its binding to CRBN. nih.gov

Research has shown that modifications at the 6-position of lenalidomide are critical for controlling neosubstrate selectivity. repec.orgresearchgate.netnih.gov For instance, a 6-fluoro lenalidomide derivative was found to selectively induce the degradation of specific cancer-related proteins like IKZF1, IKZF3, and CK1α. repec.orgnih.gov This principle of modifying the 6-position to fine-tune activity and selectivity is central to the design of PROTACs. The "C6-OH" moiety in "this compound" serves as a functionalized linker attachment point, allowing for the covalent connection of a warhead designed to bind a specific target protein. The presence of a terminal hydroxyl group (-OH) offers a versatile chemical handle for various conjugation chemistries to complete the synthesis of the final PROTAC molecule.

Design Principles for PROTACs Utilizing Lenalidomide Derivatives

The design of an effective PROTAC is a multi-parameter optimization process. nih.gov It involves careful selection of the E3 ligase ligand, the warhead for the target protein, and the linker that connects them. The goal is to create a molecule that can efficiently induce a stable and productive ternary complex. nih.govexplorationpub.com

The linker is not merely a passive spacer but plays a critical role in the efficacy and properties of a PROTAC. nih.gov Its length, composition, and attachment points to both the warhead and the E3 ligase ligand are crucial variables that must be optimized. ub.edufrontiersin.org

Length: The length of the linker is a key determinant of whether a stable and effective ternary complex can form. acs.org An optimal linker length allows the target protein and the E3 ligase to come together in a correct spatial orientation for efficient ubiquitin transfer. ub.edu Linkers that are too short may cause steric clashes, preventing complex formation, while excessively long linkers might lead to unproductive complexes and unfavorable physicochemical properties. Studies have shown that for some targets, linkers with 15-17 atoms show optimal performance. ub.edu

Chemistry and Composition: The chemical makeup of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability. researchgate.net Common linker structures include simple alkyl chains and polyethylene (B3416737) glycol (PEG) units. nih.gov The choice of linker can also impart selectivity. For example, extending a linker by a single ethylene (B1197577) glycol unit was shown to abolish the degradation of one target (HER2) while preserving the degradation of another (EGFR), thereby creating a selective degrader. nih.gov

Attachment Point: The point at which the linker is attached to the lenalidomide moiety is critical. As discussed, the phthalimide ring is the preferred region for linker attachment to avoid interfering with CRBN binding. nih.govnih.gov The specific exit vector from the lenalidomide ligand can significantly impact the degradation ability of the resulting PROTAC. ub.edu

Linker CharacteristicImpact on PROTAC PerformanceResearch Finding Example
Length Determines the ability to form a productive ternary complex and influences spatial orientation.For p38α PROTACs, linkers of 15-17 atoms were found to be optimal. ub.edu
Composition Affects physicochemical properties like solubility and permeability, and can impart selectivity.Extending a lapatinib-based PROTAC linker with one ethylene glycol unit resulted in selective EGFR degradation over HER2. nih.gov
Attachment Point The exit vector from the E3 ligase ligand is crucial for productive CRBN engagement.PROTACs differing only in their connection to thalidomide (B1683933) showed different p38α degradation abilities. ub.edu

The "warhead" is the component of the PROTAC that binds to the protein of interest (POI). explorationpub.com Its selection is guided by several principles:

Binding Affinity: The warhead must possess sufficient affinity to recruit the target protein into the ternary complex. explorationpub.com However, unlike traditional inhibitors where high affinity is paramount, PROTACs operate catalytically, and extremely high binary affinity between the warhead and the target is not always necessary and can sometimes be detrimental due to the "hook effect". rsc.org

Binding Site: PROTACs offer the advantage of targeting proteins that have been traditionally considered "undruggable," such as those lacking a well-defined active site. The warhead does not need to bind to a functional site; it only needs to bind with enough affinity to enable ternary complex formation. explorationpub.com

Selectivity: A promiscuous warhead that binds to multiple proteins can be engineered into a selective degrader. frontiersin.org The selectivity of a PROTAC is not solely determined by the warhead's binding profile but is also heavily influenced by the formation of a stable and productive ternary complex. frontiersin.orgnih.gov The specific interactions between the target protein, the PROTAC, and the E3 ligase can confer an additional layer of selectivity, leading to the degradation of only a subset of the proteins the warhead can bind. nih.gov

Formation and Stability of Ternary Complexes (Target-PROTAC-E3 Ligase)

The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. nih.govacs.org This complex brings the target protein into close proximity with the E3 ligase's associated E2 enzyme, facilitating the transfer of ubiquitin to the target.

The stability of this complex is influenced by cooperative interactions between all three components. nih.gov Lenalidomide itself has been shown to stabilize the interaction between CRBN and its neosubstrates by shielding intermolecular hydrogen bonds from the solvent. acs.orgnih.gov This stabilization effect is significant, with lenalidomide increasing the stability of the CRBN–CK1α complex by approximately 30-fold. acs.org

Complex ComponentRole in Ternary Complex Formation and StabilityKey Findings
PROTAC Acts as a molecular bridge, inducing the proximity of the target and E3 ligase.The linker length and composition are critical for achieving a stable conformation. ub.edu
E3 Ligase (CRBN) Binds the lenalidomide moiety and presents the ubiquitination machinery.Lenalidomide stabilizes the CRBN-neosubstrate complex by shielding H-bonds. acs.orgnih.gov
Target Protein Binds the warhead moiety and becomes positioned for ubiquitination.Can form additional stabilizing protein-protein interactions with the E3 ligase. explorationpub.com

Screening Strategies for Optimal Target Degradation using C6-modified PROTACs

Identifying an optimal PROTAC from a library of candidates requires a robust screening cascade to evaluate their degradation efficiency and mechanism of action. nih.gov

Initial Degradation Screening: The primary screen involves treating cells with the synthesized PROTACs and measuring the levels of the target protein, typically by immunoblotting (Western blot) or quantitative proteomics methods like mass spectrometry. frontiersin.org This allows for the identification of compounds that induce potent degradation at various concentrations.

Mechanism of Action Validation: Once potent degraders are identified, it is essential to confirm that the protein loss is due to proteasomal degradation. nih.gov This is done by co-treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC-induced protein loss is rescued by the inhibitor, it confirms a proteasome-dependent mechanism. researchgate.net Similarly, to confirm the involvement of the recruited E3 ligase (CRBN), experiments can be performed in cells where CRBN is knocked down or knocked out.

Ternary Complex Characterization: Since ternary complex formation is crucial, biophysical assays are employed to measure its formation and stability. nih.govnih.gov Techniques such as Förster Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinities and thermodynamics of the complex.

Selectivity Profiling: To assess the specificity of the PROTAC, global proteomic analyses are often performed. nih.gov This allows researchers to determine if the PROTAC degrades other proteins beyond the intended target (off-target effects) or if it fails to degrade known binders of the warhead, thus confirming selectivity.

This systematic screening approach enables the iterative optimization of C6-modified PROTACs, guiding the refinement of linker length, composition, and attachment points to achieve potent, selective, and efficient degradation of the desired target protein. nih.gov

In Vitro and Ex Vivo Research Methodologies

Cellular Assays for Investigating Lenalidomide (B1683929) C6 Analogs

Cellular assays are fundamental in the preclinical evaluation of Lenalidomide-C6-OH and related analogs. These in vitro techniques utilize established cell lines to dissect the molecular mechanisms of action, identify protein interactions, and characterize cellular responses to compound exposure.

The investigation of lenalidomide and its C6 analogs heavily relies on the use of specific cancer cell lines to understand their therapeutic mechanisms and selectivity. Hematological cancer cell lines, particularly from multiple myeloma (MM) and myelodysplastic syndromes (MDS), are commonly employed due to the clinical relevance of the parent compound, lenalidomide.

Researchers utilize these models to assess the anti-proliferative effects of the compounds. For instance, studies have demonstrated that 6-position modified lenalidomide derivatives can reduce cell growth in lenalidomide-sensitive MM cell lines such as MM1.S, H929, and U266, while showing less effect on insensitive lines like RPMI8226. nih.gov The primary mechanism of action involves the binding of these compounds to the CRL4-CRBN E3 ubiquitin ligase complex, which modulates its substrate specificity and leads to the degradation of specific proteins. nih.gov In MM cells, this results in the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of these cancer cells. nih.gov Similarly, in del(5q) MDS, the degradation of casein kinase 1A1 (CK1α) is a key therapeutic mechanism. nih.gov By treating various cell lines with C6 analogs, researchers can compare their efficacy and selectivity in degrading these key neo-substrates.

The following table summarizes cell lines frequently used in the study of lenalidomide analogs:

Cell LineCancer TypeTypical Use in Lenalidomide Analog Research
MM1.S Multiple MyelomaAssessing anti-proliferative effects, investigating protein degradation. nih.gov
H929 Multiple MyelomaEvaluating anti-proliferative activity. nih.gov
U266 Multiple MyelomaStudying anti-proliferative effects. nih.gov
RPMI8226 Multiple MyelomaUsed as a lenalidomide-insensitive control line. nih.gov
MDS-L Myelodysplastic SyndromesInvestigating effects specific to 5q MDS biology. researchgate.net
KMS11 Multiple MyelomaUsed as a lenalidomide-sensitive cell line. nih.gov

Co-immunoprecipitation (Co-IP) followed by Western blotting is a cornerstone technique for studying the molecular interactions and downstream effects of compounds like this compound. nih.govresearchgate.net Co-IP is used to isolate a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it in a complex. nih.govthermofisher.comresearchgate.net This method is crucial for confirming that lenalidomide analogs mediate the interaction between the E3 ligase component Cereblon (CRBN) and its neo-substrates.

Once the protein complexes are isolated via Co-IP, Western blotting is employed to detect and quantify specific proteins within that complex. nih.gov This is particularly important for demonstrating the primary mechanism of action for lenalidomide analogs: the targeted degradation of proteins. Researchers treat cell lines (e.g., NCI-H929) with the compound and then prepare whole-cell extracts. nih.gov These extracts are run on a gel to separate proteins by size, transferred to a membrane, and then probed with antibodies specific to neo-substrates like IKZF1 and IKZF3. nih.gov A reduction or complete loss of the protein band in treated samples compared to controls indicates compound-induced degradation. nih.gov

To confirm that this degradation is mediated by the proteasome, cells can be co-treated with the analog and a proteasome inhibitor, such as bortezomib. nih.gov The rescue or stabilization of the neo-substrate levels in the presence of the proteasome inhibitor confirms that the analog's activity is dependent on the ubiquitin-proteasome system. nih.gov This combined approach provides definitive evidence of the compound's ability to induce targeted protein degradation. nih.gov

Quantitative proteomics is a powerful, unbiased approach used to globally identify and quantify proteins that are degraded upon treatment with lenalidomide C6 analogs. This technique is essential for discovering novel neo-substrates beyond the well-established targets like IKZF1/3 and CK1α, and for understanding the selectivity profile of new compounds.

One common method is Tandem Mass Tag (TMT)-based quantitative proteomics. nih.gov In this workflow, MM1.S cells, for example, are treated with a lenalidomide derivative or a control (DMSO) for a set period. nih.gov The cells are then harvested and lysed. nih.gov Proteins from each condition are digested into peptides, which are then labeled with unique TMT reagents. These tags allow for the peptides from different samples to be mixed, analyzed simultaneously by mass spectrometry, and then traced back to their original condition.

The raw data from the mass spectrometer is analyzed against a protein database (e.g., SwissProt) to identify the peptides and, by extension, the proteins. nih.gov The TMT reporter ions provide quantitative information, allowing for a direct comparison of protein abundance between the treated and control cells. nih.gov Proteins that show a significant decrease in abundance in the compound-treated samples are identified as potential neo-substrates. This global analysis provides a comprehensive view of the compound's impact on the cellular proteome and is crucial for elucidating the full spectrum of its biological activity and for comparing the selectivity of different C6 analogs. nih.govnih.gov

Reporter gene assays are used to monitor the activity of specific cellular signaling pathways that may be modulated by lenalidomide C6 analogs. youtube.com These assays work by linking the transcriptional response element of a pathway of interest to a reporter gene (e.g., one that produces a fluorescent or luminescent protein). youtube.com When the pathway is activated, the transcription factor binds to its response element, driving the expression of the reporter gene, which can be easily measured.

In the context of lenalidomide research, reporter assays have been used to investigate mechanisms of drug resistance. For example, studies have shown that lenalidomide can induce the Wnt/β-catenin signaling pathway. nih.gov To measure this, myeloma cell lines like ANBL-6 and U266 were engineered with a lymphoid enhancer factor/T-cell factor (LEF/TCF) promoter-reporter construct. nih.gov LEF/TCF are the downstream transcription factors of the Wnt/β-catenin pathway. Following exposure to lenalidomide, an increase in reporter activity (e.g., GFP fluorescence) indicates that the compound activates this specific signaling cascade. nih.gov Such assays are valuable tools for understanding the on-target and off-target effects of C6 analogs and how they might influence cellular signaling networks.

Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the study of lenalidomide analogs, it is applied to assess a range of cellular responses, including proliferation, apoptosis, and changes in cell surface marker expression (immunophenotyping).

To measure cell proliferation, cells can be labeled with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE). nih.gov As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division. By analyzing the CFSE profiles of treated versus untreated cells, researchers can quantify the inhibitory effect of a compound on cell proliferation. nih.gov

Immunophenotyping by flow cytometry is used to identify and characterize different cell populations based on the expression of specific cell surface antigens (CD markers). researchgate.net In hematological malignancies, this is critical for diagnosis and for monitoring cell populations during treatment. kcpathsociety.orgresearchgate.net For instance, plasma cells in multiple myeloma are typically identified by their expression of CD38 and CD138. researchgate.net By using a panel of antibodies against various CD markers, researchers can use flow cytometry to analyze how lenalidomide analogs affect the immunophenotype of cancer cells or other cells within the tumor microenvironment. researchgate.netnih.gov

Biochemical and Molecular Assays

Beyond cell-based assays, a variety of biochemical and molecular techniques are employed to characterize the direct interactions and effects of this compound. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)-based biochemical assay can be used to directly measure the compound-dependent interaction between recombinant CRBN protein and its neo-substrates in a cell-free system. researchgate.net This provides quantitative data on the binding affinity and potency of the analog in forming the ternary complex.

Molecular assays such as real-time polymerase chain reaction (PCR) are used to measure changes in gene expression. For example, studies have analyzed how lenalidomide affects the mRNA levels of IL-2 in T cells to understand its immunomodulatory effects. mdpi.com Furthermore, enzyme-linked immunosorbent assays (ELISA) can be used to quantify the secretion of proteins, such as cytokines like IL-6, from cells after treatment, providing insight into the compound's impact on cellular communication and the tumor microenvironment. nih.gov In vitro metabolism assays using human liver microsomes or hepatocytes are also conducted to determine if the compound is a substrate, inhibitor, or inducer of key metabolic enzyme systems like cytochrome P450, which is important for understanding its pharmacological properties. nih.gov

Ubiquitination Assays

Ubiquitination assays are essential for demonstrating that the binding of a CRBN ligand, such as the core structure of this compound, successfully induces the ubiquitination of a target protein by the CRL4-CRBN complex. These assays can be performed both in vitro and within a cellular context (ex vivo).

In Vitro Ubiquitination: This reconstituted assay uses purified components to confirm direct activity. The typical setup includes the E1 ubiquitin-activating enzyme, the E2 ubiquitin-conjugating enzyme, the CRL4-CRBN E3 ligase complex, ubiquitin, the target protein, and the compound of interest. The reaction mixture is incubated, and the ubiquitination of the target protein is subsequently detected, often by immunoblotting for the target protein, which will show higher molecular weight bands corresponding to the addition of ubiquitin molecules. These assays have been pivotal in confirming that lenalidomide induces the ubiquitination of neosubstrates like casein kinase 1A1 (CK1α).

Ex Vivo (In-Cell) Ubiquitination: To confirm that the ubiquitination process occurs in a cellular environment, researchers treat cells with the compound. To prevent the immediate degradation of the ubiquitinated protein by the proteasome, a proteasome inhibitor is often added. The target protein is then immunoprecipitated from the cell lysate, and the captured proteins are analyzed by western blot using an anti-ubiquitin antibody. This method confirms that the compound can penetrate the cell membrane and engage the cellular machinery to tag the target protein for degradation. Studies on lenalidomide have successfully used this approach to show increased ubiquitination of endogenous CK1α in cell lines.

Protein Thermal Shift Assays for Ligand Binding

Protein thermal shift assays, also known as differential scanning fluorimetry (DSF) or ThermoFluor, are a rapid and effective method to verify the direct binding of a ligand to its target protein. The principle is that ligand binding typically increases the thermal stability of a protein.

The assay involves mixing the purified protein (in this case, the CRBN-DDB1 complex) with a fluorescent dye that binds to hydrophobic regions of the protein. As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core and causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). When a ligand like this compound binds to the protein, it stabilizes the folded state, resulting in a measurable increase in the Tm. Fluorescence-based thermal shift assays have been successfully used to demonstrate the direct binding of lenalidomide and pomalidomide to a recombinant human CRBN–DDB1 complex researchgate.net. This technique is invaluable for initial screening and validation of ligand engagement.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction. It directly measures the heat released or absorbed during a binding event, allowing for the precise determination of the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a ligand and a protein.

In a typical ITC experiment for this compound, a solution of the compound would be titrated into a sample cell containing the purified CRBN protein. The resulting heat changes are measured after each injection. The data are then fitted to a binding model to extract the thermodynamic parameters. ITC studies have been performed on the parent compound, lenalidomide, to characterize its interaction with CRBN, yielding key quantitative data on the binding affinity. researchgate.net

Table 1: Thermodynamic Parameters of Lenalidomide Binding to CRBN Constructs via ITC
CRBN ConstructBinding Affinity (K D)Enthalpy (ΔH)Reference
CRBN midi2.9 µM-24 kJ/mol researchgate.net
CRBN TBD19 µM-21.8 kJ/mol researchgate.net
CRBN:DDB10.6 µM+10.5 kJ/mol researchgate.net

Note: Differences in affinity and enthalpy are attributed to the use of different protein constructs and experimental conditions. researchgate.net

Computational Modeling and Simulation

Computational methods are indispensable for understanding the molecular interactions that govern the function of this compound and for predicting the efficacy of the larger PROTAC molecules it is incorporated into.

Molecular Docking Studies for Ligand-CRBN Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies are performed to model its interaction within the binding pocket of CRBN. The crystal structure of CRBN bound to lenalidomide serves as a reference for these simulations. nih.gov

The docking results for the lenalidomide scaffold consistently show that the glutarimide (B196013) ring is buried deep within the binding pocket, forming crucial hydrogen bonds with key residues. scielo.org.za The phthalimide (B116566) ring is more exposed and is involved in interactions that recruit neosubstrate proteins. scielo.org.za For this compound, docking helps predict the exit vector of the C6-OH linker, ensuring it is positioned away from the core interactions and is accessible for attachment to a target-binding ligand without disrupting the essential binding to CRBN.

Table 2: Key Interactions of the Lenalidomide Scaffold with CRBN
Lenalidomide MoietyInteracting CRBN ResiduesInteraction Type
Glutarimide RingHis357, Trp400Hydrogen Bonds
Phthalimide Ring(Surface residues)Substrate Recruitment

Molecular Dynamics (MD) Simulations of Lenalidomide-CRBN Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations of the lenalidomide-CRBN complex are used to assess its stability and the persistence of key interactions.

In these simulations, the system's trajectory is calculated over time by solving Newton's equations of motion. Analysis of the simulation can reveal:

Hydrogen Bond Analysis: To determine the stability and occupancy of hydrogen bonds between the ligand and CRBN throughout the simulation. scielo.org.za

Hydrophobic Shielding: MD simulations have shown that lenalidomide stabilizes the CRBN-neosubstrate complex by providing hydrophobic shielding to pre-existing intermolecular hydrogen bonds, making them more robust. nih.gov

These simulations confirm that the lenalidomide core remains stably bound within the CRBN pocket, validating its suitability as a reliable anchor for PROTAC design. scielo.org.za

In Silico Prediction of Degradation Efficacy

Predicting the degradation efficacy of a PROTAC is a complex challenge that goes beyond simple ligand binding. It depends on the ability of the PROTAC to induce the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Advanced computational methods are being developed to model this process and predict efficacy.

These in silico approaches include:

Ternary Complex Modeling: Algorithms like PRosettaC and DegraderTCM are used to model the three-dimensional structure of the ternary complex. acs.orgresearchgate.netresearchgate.net These models help evaluate the structural compatibility and protein-protein interfaces formed upon PROTAC binding.

Machine Learning and Deep Learning: Models such as DeepPROTACs and DegradeMaster leverage large datasets of known PROTACs to predict degradation activity (e.g., DC50 and Dmax values). arxiv.orgoup.comarxiv.org These models use molecular fingerprints, structural information, and protein sequence data as inputs to forecast the efficacy of novel PROTACs. arxiv.orgoup.com

Ubiquitination Prediction: More advanced models aim to predict not just ternary complex formation, but the subsequent ubiquitination step. asbmb.org They do this by evaluating whether surface lysines on the target protein are accessible to the E2 enzyme within the conformational ensemble of the ligase-PROTAC-target complex. asbmb.org

These predictive tools are crucial for the rational design of PROTACs that utilize this compound, helping to prioritize candidate molecules and optimize linker length and composition for maximal degradation efficacy. acs.orgresearchgate.net

Preclinical Pharmacodynamic Research of Lenalidomide C6 Analogs

Immunomodulatory Effects in Preclinical Models

Lenalidomide (B1683929) and its analogs are renowned for their potent immunomodulatory activities, which contribute significantly to their therapeutic effects. These activities are multifaceted, involving the modulation of various immune cell populations and cytokine networks.

T-cell Activation and Proliferation Modulation

Preclinical studies have consistently demonstrated that lenalidomide enhances T-cell activation and proliferation. nih.govcancercarenorthwest.comnih.gov This is achieved, in part, through the co-stimulation of T-cells, leading to increased proliferation and effector function. nih.gov In vitro studies have shown that lenalidomide can augment T-cell responses to antigenic stimulation, resulting in enhanced cytotoxic T-lymphocyte activity against tumor cells. nih.gov For instance, in models of chronic lymphocytic leukemia (CLL), lenalidomide has been shown to upregulate the co-stimulatory molecule CD80 on malignant B-cells, which in turn correlates with T-cell activation. cancercarenorthwest.comnih.gov

Interactive Table: Effect of Lenalidomide on T-cell Activation Markers

Marker Cell Type Change upon Lenalidomide Treatment Reference
CD69 T-cells Increased expression cancercarenorthwest.com
CD80 CLL B-cells Upregulation cancercarenorthwest.comnih.gov

Natural Killer (NK) Cell Activity Enhancement

Lenalidomide is a potent enhancer of Natural Killer (NK) cell-mediated cytotoxicity. sums.ac.irnih.govresearchgate.net It has been shown to augment the ability of NK cells to recognize and lyse tumor cells through both natural cytotoxicity and antibody-dependent cell-mediated cytotoxicity (ADCC). nih.gov This enhancement is associated with an increase in the expression of effector molecules such as granzyme B and Fas ligand. nih.gov Preclinical models have demonstrated that lenalidomide can stimulate NK cell expansion and activity, contributing to its anti-tumor effects. sums.ac.irresearchgate.net Studies have also indicated that lenalidomide can enhance the formation of the immunological synapse between NK cells and tumor cells. researchgate.net

Cytokine Production Alteration (e.g., TNF-α, IL-1, IL-6, IL-10, IL-12)

A hallmark of lenalidomide's immunomodulatory action is its ability to alter the production of various cytokines. It is known to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) from monocytes. nih.govnih.gov Conversely, it can stimulate the production of Th1-type cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), by T-cells. nih.gov This shift in the cytokine milieu from a pro-inflammatory and tumor-supportive environment to one that favors anti-tumor immunity is a key aspect of its mechanism of action. However, in certain contexts like CLL, clinical studies have paradoxically reported increased serum levels of some cytokines during treatment. nih.gov

Interactive Table: Modulation of Cytokine Production by Lenalidomide

Cytokine Producing Cell Type Effect of Lenalidomide Reference
TNF-α Monocytes Inhibition nih.gov
IL-1β Monocytes Inhibition nih.gov
IL-6 Monocytes Inhibition nih.govnih.gov
IL-10 Monocytes Inhibition nih.gov
IL-2 T-cells Stimulation nih.gov

Anti-angiogenic Mechanisms

In addition to its immunomodulatory effects, lenalidomide exhibits significant anti-angiogenic properties, which are crucial for its anti-cancer activity. nih.govmdpi.comnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

Inhibition of Angiogenic Growth Factors (e.g., VEGF)

Lenalidomide has been shown to inhibit the production and secretion of key angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.netmdpi.com By downregulating VEGF expression in both tumor cells and cells within the tumor microenvironment, lenalidomide can effectively suppress the primary signal for angiogenesis. mdpi.comnih.gov This leads to a reduction in the development of new blood vessels that supply tumors with essential nutrients and oxygen.

Future Research Directions and Advanced Analog Design

Development of Next-Generation Cereblon E3 Ligase Modulators (CELMoDs) with C6 Modifications

The development of next-generation Cereblon E3 Ligase Modulators (CELMoDs) represents a significant advancement in targeted protein degradation. These novel agents, which are analogs of thalidomide (B1683933), are designed for higher affinity to Cereblon (CRBN), leading to more potent and rapid degradation of target proteins like Ikaros and Aiolos. Modifications at the C6 position of the lenalidomide (B1683929) scaffold are instrumental in the design of these advanced CELMoDs.

Next-generation CELMoDs, such as iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480), have demonstrated enhanced binding to CRBN and greater anti-myeloma activity in preclinical models compared to earlier immunomodulatory drugs (IMiDs). This improved potency may be particularly beneficial in overcoming resistance to lenalidomide and pomalidomide. The structural modifications in these newer agents, including those at positions analogous to C6, allow for more extensive interactions with the CRBN protein.

Rational Design of Lenalidomide C6 Analogs for Enhanced Selectivity and Potency

The rational design of lenalidomide analogs with modifications at the C6 position is a key strategy to enhance their selectivity and potency. The introduction of different functional groups at this position can alter the binding affinity for CRBN and modulate the recruitment of neosubstrates. For instance, the addition of a hydroxyl group, as in Lenalidomide-C6-OH, can change the molecule's polarity and potential for hydrogen bonding within the CRBN binding pocket.

Research has shown that even subtle changes to the chemical structure of IMiDs can significantly alter their substrate specificity. This provides a rationale for creating a diverse library of C6-modified analogs to identify compounds with optimized therapeutic effects and reduced off-target activities. The goal is to develop analogs that selectively degrade proteins crucial for cancer cell survival while sparing those that could lead to adverse effects.

Exploration of C6-modified Lenalidomide as Probes for Novel CRBN Substrates

C6-modified lenalidomide derivatives, including this compound, can serve as valuable chemical probes to identify novel substrates of the CRBN E3 ligase complex. By attaching biochemical tags or photo-affinity labels to the C6 position, researchers can perform chemoproteomic experiments to capture and identify proteins that interact with the CRBN-drug complex.

This approach is crucial for expanding our understanding of the full spectrum of proteins that can be targeted for degradation. The identification of new neosubstrates could reveal novel therapeutic targets and provide insights into the mechanisms of action of different lenalidomide analogs. Photo-lenalidomide probes have been successfully used to identify non-degraded substrates, demonstrating that lenalidomide can also mediate protein sequestration, thereby inhibiting protein function without degradation.

Investigating Synergistic Mechanisms with Other Molecular Targeting Agents

A promising avenue of research is the investigation of synergistic effects between C6-modified lenalidomide analogs and other molecularly targeted agents. The immunomodulatory properties of lenalidomide and its derivatives can enhance the efficacy of other cancer therapies, such as monoclonal antibodies and proteasome inhibitors.

For example, lenalidomide has been shown to enhance antibody-dependent cellular cytotoxicity (ADCC), a key mechanism of action for antibodies like rituximab (B1143277) and trastuzumab. By combining a C6-modified lenalidomide analog with these agents, it may be possible to achieve a more potent anti-tumor response. Preclinical studies have demonstrated that CELMoDs can act synergistically with dexamethasone, daratumumab, and proteasome inhibitors, even in models resistant to conventional IMiDs.

Computational Approaches for Predicting C6 Analog Efficacy and Specificity

Computational modeling and molecular dynamics simulations are powerful tools for predicting the efficacy and specificity of lenalidomide C6 analogs. These in silico methods can model the binding interactions between the analog, CRBN, and potential neosubstrates, providing insights into the stability and conformation of the resulting ternary complex.

By simulating the interactions at an atomic level, researchers can rationalize how different C6 modifications might influence binding affinity and substrate selectivity. Molecular docking studies can help in the design of novel derivatives with improved binding modes. These computational approaches can accelerate the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates, saving time and resources.

Strategies for Overcoming Molecular Mechanisms of Resistance in CRBN-Targeted Therapies

The development of resistance to lenalidomide and other CRBN-targeting therapies is a significant clinical challenge. Resistance can arise through various mechanisms, including the downregulation or mutation of CRBN, which prevents the drug from engaging its target.

The development of more potent C6-modified analogs and next-generation CELMoDs is a key strategy to overcome this resistance. These newer agents may be effective even at lower levels of CRBN expression due to their higher binding affinity. Additionally, understanding the downstream signaling pathways that contribute to resistance can inform the development of combination therapies. For instance, if resistance is mediated by the activation of a parallel survival pathway, combining a CRBN modulator with an inhibitor of that pathway could restore sensitivity. Research has also pointed to the potential of targeting factors downstream of CRBN, such as IRF4, or using epigenetic modifiers to resensitize resistant cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.